Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized using the Hantzsch reaction, a well-known method for preparing 1,4-dihydropyridines. The reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol. The reaction mixture is typically heated under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of heterogeneous catalysts, such as magnesium ferrite nanoparticles, can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The primary mechanism of action of diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure. This mechanism is particularly relevant in the treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A third-generation dihydropyridine with improved pharmacokinetic properties.
Felodipine: Known for its long-lasting effects in the treatment of hypertension.
Uniqueness
Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its specific ester groups at positions 3 and 5, which are crucial for its biological activity. These groups are involved in hydrogen bonding with receptor sites, enhancing its efficacy as a calcium channel blocker .
Properties
IUPAC Name |
diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)13-10-18-11-14(17(20)22-4-2)15(13)12-8-6-5-7-9-12/h5-11,15,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJNHBZNDGSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1C2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361060 |
Source
|
Record name | diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53219-65-1 |
Source
|
Record name | diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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